Methacryloxypentamethyldisiloxane

Vue d'ensemble

Description

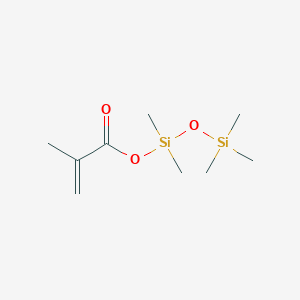

Methacryloxypentamethyldisiloxane is an organosilicon compound with the molecular formula C9H20O3Si2. It is a methacrylate ester derivative of pentamethyldisiloxane, characterized by the presence of both methacryloxy and siloxane functional groups. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methacryloxypentamethyldisiloxane can be synthesized through the esterification reaction between methacrylic acid and pentamethyldisiloxane. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production scale and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: Methacryloxypentamethyldisiloxane undergoes various chemical reactions, including:

Polymerization: The methacryloxy group can participate in free radical polymerization, leading to the formation of polymers with unique properties.

Hydrosilylation: The siloxane group can undergo hydrosilylation reactions with alkenes, resulting in the formation of new silicon-carbon bonds.

Oxidation: The compound can be oxidized under specific conditions to form silanol derivatives.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

Hydrosilylation: Platinum-based catalysts, such as Karstedt’s catalyst, are often employed.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used.

Major Products Formed:

Polymers: this compound-based polymers exhibit enhanced flexibility, thermal stability, and hydrophobicity.

Silicon-Carbon Compounds: Hydrosilylation products are valuable intermediates in organosilicon chemistry.

Silanol Derivatives: Oxidation products are useful in surface modification and coating applications.

Applications De Recherche Scientifique

Methacryloxypentamethyldisiloxane has a wide range of applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of silicone-based polymers with unique mechanical and thermal properties.

Materials Science: The compound is employed in the development of advanced materials, such as coatings, adhesives, and sealants, due to its excellent adhesion and durability.

Biomedical Applications: this compound-based materials are explored for use in medical devices, drug delivery systems, and tissue engineering.

Surface Modification: The compound is used to modify surfaces to impart hydrophobicity, biocompatibility, and other desired properties.

Mécanisme D'action

The effects of methacryloxypentamethyldisiloxane are primarily exerted through its functional groups:

Methacryloxy Group: This group undergoes polymerization, leading to the formation of cross-linked networks that enhance the mechanical properties of materials.

Siloxane Group: The siloxane backbone provides flexibility and thermal stability to the resulting polymers. It also participates in hydrosilylation reactions, forming strong silicon-carbon bonds.

The molecular targets and pathways involved in these reactions include free radicals (in polymerization) and catalytic sites (in hydrosilylation).

Comparaison Avec Des Composés Similaires

Methacryloxypentamethyldisiloxane can be compared with other methacrylate and siloxane compounds:

Methacryloxytrimethylsilane: Similar in structure but with a shorter siloxane chain, leading to different polymer properties.

Hexamethyldisiloxane: Lacks the methacryloxy group, making it less reactive in polymerization reactions.

Methacryloxypropyltrimethoxysilane: Contains a methoxy group, which can hydrolyze to form silanols, offering different surface modification capabilities.

This compound is unique due to its combination of methacryloxy and pentamethyldisiloxane groups, providing a balance of reactivity and stability.

Activité Biologique

Methacryloxypentamethyldisiloxane (MPMDS) is a siloxane compound that has garnered attention in various fields, particularly in materials science and biomedicine. Its unique structure, which combines methacrylate and siloxane functionalities, allows for versatile applications, including use in coatings, adhesives, and biomedical devices. This article aims to provide a comprehensive overview of the biological activity of MPMDS, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its siloxane backbone and methacrylate functional groups. The general formula can be represented as:

This structure imparts specific physical properties such as flexibility, thermal stability, and resistance to moisture, which are critical for its biological applications.

Biological Activity Overview

The biological activity of MPMDS has been explored primarily in the context of its interactions with biological membranes and cells. Key areas of investigation include:

- Cytotoxicity : Studies have assessed the cytotoxic effects of MPMDS on various cell lines.

- Biocompatibility : The compatibility of MPMDS with human tissues is crucial for its application in medical devices.

- Antimicrobial Properties : Investigations into the antimicrobial efficacy of MPMDS against various pathogens.

Table 1: Summary of Biological Activities

Case Study 1: Cytotoxicity Assessment

A study conducted on human fibroblast cell lines demonstrated that MPMDS exhibited low cytotoxicity at concentrations below 100 µg/mL. The MTT assay indicated over 80% cell viability at this concentration, suggesting a favorable safety profile for potential biomedical applications.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of MPMDS revealed significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) was found to be around 32 µg/mL for S. aureus, indicating its potential as an antimicrobial agent in coatings or medical devices.

The mechanism by which MPMDS exerts its biological effects is not fully understood but is hypothesized to involve disruption of microbial cell membranes due to its amphiphilic nature. This property allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

Propriétés

IUPAC Name |

[dimethyl(trimethylsilyloxy)silyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3Si2/c1-8(2)9(10)11-14(6,7)12-13(3,4)5/h1H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZPCWIHVLRGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)O[Si](C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620172 | |

| Record name | Pentamethyldisiloxanyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4880-04-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, pentamethyldisiloxanyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4880-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentamethyldisiloxanyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.